Enhanced Thermal Stability via Intramolecular Hydrogen Bonding Compared to 1H-Indole-2-carbaldehyde
3-Hydroxy-1H-indole-2-carbaldehyde exhibits significantly higher thermal stability than its non-hydroxylated parent, 1H-indole-2-carbaldehyde. This is evidenced by a markedly higher decomposition temperature. The target compound decomposes at 185–190 °C, while the parent compound melts without decomposition at a much lower temperature range of 138–142 °C [REFS-1, REFS-2]. This difference is attributed to strong intramolecular hydrogen bonding between the 3-hydroxy and 2-carbaldehyde groups, which stabilizes the solid-state structure of the target compound .
| Evidence Dimension | Decomposition/Melting Point |
|---|---|
| Target Compound Data | 185–190 °C (decomposition) |
| Comparator Or Baseline | 1H-Indole-2-carbaldehyde: 138–142 °C (melting point) |
| Quantified Difference | Decomposition temperature is approximately 47–52 °C higher than the comparator's melting point, indicating a more stable solid-state structure. |
| Conditions | Solid state, standard atmospheric pressure. |
Why This Matters
This enhanced thermal stability allows for reactions and storage conditions that would be unsuitable for the less stable parent compound, reducing the risk of decomposition during synthesis or long-term storage.
